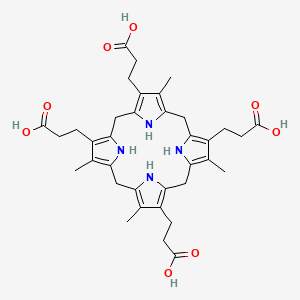

coproporphyrinogen III

描述

属性

IUPAC Name |

3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUVHXTXUXOFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180875 | |

| Record name | Coproporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coproporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2624-63-7 | |

| Record name | Coproporphyrinogen III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coproporphyrinogen III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrinogen III | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Coproporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coproporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Sodium Amalgam Reduction

Sodium amalgam (Na/Hg) has historically been used to reduce porphyrins to porphyrinogens. This method involves dissolving coproporphyrin III in alkaline solution (e.g., 10 mM KOH) and reacting it with 3% sodium amalgam under anaerobic conditions. The reaction proceeds at elevated temperatures (80°C) for 5–10 minutes, yielding this compound with ~70% efficiency. However, challenges include mercury toxicity, incomplete reduction, and porphyrinogen re-oxidation during purification.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) offers a mercury-free alternative. Coproporphyrin III is reduced in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature under inert atmospheres. While safer than sodium amalgam, this method suffers from lower yields (50–60%) and side reactions, such as over-reduction or decomposition of the porphyrinogen backbone.

Palladium-Catalyzed Hydrogenation

A recent advancement employs palladium on carbon (Pd/C) as a catalyst under hydrogen gas. Coproporphyrin III is dissolved in methanol or ethanol, and the reaction proceeds at ambient temperature and pressure. This method achieves >90% conversion efficiency, with the catalyst removed via filtration and the product stabilized in neutral buffers. Comparative data for these methods are summarized in Table 1.

Table 1: Comparison of Chemical Reduction Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sodium Amalgam | 80°C, alkaline pH, anaerobic | 70 | High purity | Mercury toxicity, instability |

| Sodium Borohydride | RT, DMSO/THF, inert atmosphere | 55 | Non-toxic | Low yield, side reactions |

| Palladium/H₂ | RT, MeOH/EtOH, H₂ atmosphere | 90 | High yield, scalable | Catalyst removal required |

Enzymatic Synthesis Using CPOs

Enzymatic preparation leverages this compound oxidases (CPOs) to catalyze the conversion of uroporphyrinogen III to this compound. Two classes of CPOs are recognized:

Oxygen-Dependent CPOs (HemF)

HemF, found in eukaryotes and certain bacteria, requires molecular oxygen for activity. Recombinant HemF from Saccharomyces cerevisiae decarboxylates uroporphyrinogen III at positions 2 and 4, producing this compound. Optimal conditions include pH 7.5–8.0, 30°C, and 10 mM Mg²⁺, with a reported turnover number (kₐₜ) of 12 s⁻¹.

Oxygen-Independent CPOs (HemN and CgoN)

Anaerobic organisms utilize radical S-adenosylmethionine (SAM) enzymes like HemN and CgoN. Escherichia coli HemN catalyzes the decarboxylation of uroporphyrinogen III via a monovinyl intermediate (harderoporphyrinogen). Priestia megaterium CgoN operates similarly but exhibits a lower Kₘ for this compound (3.95 μmol/L). These enzymes require FAD and artificial electron acceptors (e.g., menadione) in vitro.

Biosynthetic Pathway Engineering

Precursor Synthesis from Porphobilinogen

This compound is derived from porphobilinogen (PBG) via uroporphyrinogen III. Isotope-labeled PBG, stereospecifically labeled with ³H at C-6, C-7, or C-8, is synthesized enzymatically using PBG deaminase and uroporphyrinogen III synthase. This method ensures high regioselectivity, critical for metabolic tracer studies.

Recombinant Microbial Systems

Heterologous expression of CPOs in E. coli or Bacillus subtilis enables large-scale this compound production. For example, P. megaterium YtpQ (CgoN) expressed in E. coli BL21(DE3) yields 15–20 mg/L of active enzyme, capable of converting 10 μM uroporphyrinogen III per hour.

Analytical Validation of this compound

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves this compound from intermediates and byproducts. Mobile phases typically consist of acetonitrile/water gradients with 0.1% trifluoroacetic acid, achieving retention times of 10–12 minutes.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode confirms the molecular mass of this compound (m/z 653.3 for [M-H]⁻). Harderoporphyrinogen, a monovinyl intermediate, is detected at m/z 607.5.

化学反应分析

科学研究应用

Biochemical Pathways and Enzyme Functionality

Coproporphyrinogen III is primarily involved in the biosynthesis of heme, an essential component of hemoglobin and various cytochromes. The enzyme this compound oxidase catalyzes the conversion of this compound to protoporphyrinogen IX, a critical step in heme production. This enzymatic reaction is vital for maintaining cellular respiration and energy metabolism in aerobic organisms.

Key Enzymatic Reactions:

- Oxygen-Dependent this compound Oxidase: This enzyme facilitates the conversion of this compound to protoporphyrinogen IX under aerobic conditions, which is essential for heme synthesis in many organisms, including Escherichia coli .

- Alternative Pathways: Recent studies have identified alternative pathways involving oxygen-independent enzymes that can also convert this compound into coproporphyrin III, highlighting the adaptability of microbial systems in varying oxygen conditions .

Clinical Implications

The clinical significance of this compound is underscored by its association with porphyrias, a group of disorders resulting from deficiencies in enzymes involved in heme synthesis. Specifically, hereditary coproporphyria is linked to defects in this compound oxidase.

Case Study: Hereditary Coproporphyria

- A notable case involved a patient with cutaneous ulcerations and hepatosplenomegaly, leading to a diagnosis of hereditary coproporphyria. Biochemical testing confirmed elevated levels of porphyrins, including this compound, emphasizing the importance of this compound in diagnosing and understanding porphyric conditions .

Environmental Applications

This compound has also been studied for its potential applications in environmental science, particularly in bioremediation processes. Certain bacteria utilize this compound to degrade toxic substances through modified metabolic pathways.

Bioremediation Potential

- Research indicates that specific microbial strains can metabolize this compound as part of their detoxification processes, suggesting its utility in treating contaminated environments .

Industrial Applications

In industrial biotechnology, this compound serves as a substrate for producing various bioactive compounds. Its derivatives are explored for their potential use in pharmaceuticals and as pigments.

Pigment Production

- The conversion of this compound into its derivatives can lead to the production of pigments used in dyes and cosmetics. The fluorescence properties of coproporphyrin III make it particularly valuable for applications requiring fluorescent markers .

Research Insights and Future Directions

Ongoing research continues to uncover new aspects of this compound's functionality and applications. Advanced techniques such as bioinformatics are being employed to identify novel enzymes that interact with this compound, potentially leading to new therapeutic approaches or industrial applications.

Future Research Areas:

- Investigating the role of this compound in mitochondrial metabolism could provide insights into metabolic disorders.

- Exploring its interactions with novel enzymes may reveal new pathways for biotechnological applications.

作用机制

粪卟啉原 III 通过其在卟啉生物合成途径中的作用发挥作用。该化合物由尿卟啉原 III 脱羧酶从尿卟啉原 III 转化而来,该酶去除四个乙酸基团。 然后它被粪卟啉原 III 氧化酶氧化,形成原卟啉原 IX 。 这些反应对于血红素的产生至关重要,血红素对于氧气转运、能量生成以及生物体中的各种酶活性至关重要 .

相似化合物的比较

Structural and Functional Comparison with Isomers

Coproporphyrinogen I vs. III:

- Structural Differences: Both isomers have identical masses but differ in the arrangement of acetate (A) and propionate (P) side chains. Coproporphyrinogen III has a "asymmetric" distribution (3P, 1A per pyrrole ring), while isomer I is fully symmetric .

- Biosynthetic Relevance: Isomer III is the physiological substrate for heme synthesis. Isomer I accumulates only under pathological conditions (e.g., UROD inhibition) and cannot proceed further in the pathway, acting as a dead-end product .

- Analytical Challenges : High-resolution techniques like ultra-high-performance liquid chromatography (uHPLC) with 1 M ammonium acetate are required to resolve these isomers .

Table 1: Comparison of Coproporphyrinogen Isomers

Comparison with Harderoporphyrinogen

Harderoporphyrinogen is a tricarboxylic intermediate formed during the oxidative decarboxylation of this compound to protoporphyrinogen IX .

- Enzyme Kinetics: Mutations in CPOX (e.g., H327R) impair the second decarboxylation step, leading to harderoporphyrinogen accumulation. Mutant enzymes exhibit a 15–20-fold increase in Km for this compound (e.g., 29 µM → ~435–580 µM) .

- Clinical Relevance : Homozygous CPOX mutations cause harderoporphyria, a severe form of hereditary coproporphyria (HCP), characterized by photosensitivity and neurological symptoms .

Comparison with Protoporphyrinogen IX

Protoporphyrinogen IX is the product of this compound oxidation and a substrate for protoporphyrinogen oxidase (PgoX) in the protoporphyrin-dependent (PPD) pathway .

- Enzyme Specificity: CgoX: Oxygen-dependent, acts exclusively on this compound . PgoX: Oxygen-dependent, converts protoporphyrinogen IX to protoporphyrin IX. Phylogenetically distinct from CgoX, with separate clades in evolutionary trees .

- Pathway Divergence: The CPD and PPD pathways represent evolutionary adaptations in different organisms (e.g., Actinomycetota use CPD, while plants rely on PPD for chlorophyll synthesis) .

Table 2: Key Enzymes in Porphyrinogen Oxidation

Oxygen-Dependent vs. Oxygen-Independent Enzymes

- Oxygen-Dependent CgoX : Found in eukaryotes and some bacteria, requires molecular oxygen for catalysis. Purified bovine CgoX has a specific activity of 6,920 units/mg .

- Oxygen-Independent HemN: Utilized in anaerobic bacteria (e.g., Escherichia coli). Requires S-adenosylmethionine (SAM), NAD(P)H, and an iron-sulfur cluster for radical-based catalysis . Mutations in conserved motifs (e.g., CXXXCXXC, GGGTP) abolish activity .

Clinical and Biotechnological Implications

- Disease Associations: Hereditary Coproporphyria (HCP): Caused by heterozygous CPOX mutations, reducing enzyme activity to 50% of normal levels . Harderoporphyria: Homozygous CPOX mutations lead to <10% enzyme activity and severe porphyrin accumulation .

- Biotechnological Applications: HemY from Bacillus subtilis shows dual activity, oxidizing both this compound and protoporphyrinogen IX, but its overexpression in E. coli causes toxicity due to coproporphyrin III accumulation .

生物活性

Coproporphyrinogen III is a crucial intermediate in the heme biosynthesis pathway, playing a significant role in various biological processes. It is synthesized from hydroxymethylbilane through the action of uroporphyrinogen III synthase and subsequently undergoes decarboxylation to form this compound. This compound is not only vital for heme production but also exhibits unique biological activities that can impact cellular functions and disease states.

Chemical Structure and Properties

This compound is a tetrapyrrole compound characterized by its four pyrrole rings linked by methylene bridges. Its structure allows for interactions with various enzymes and proteins involved in metabolic pathways. The compound can be oxidized to produce coproporphyrin III, which has distinct fluorescent properties, making it useful as a biomarker in certain conditions.

Biological Functions

1. Role in Heme Biosynthesis

this compound is an essential precursor in the biosynthesis of heme, which is critical for oxygen transport, electron transfer, and various enzymatic reactions. The conversion of this compound to protoporphyrinogen IX is catalyzed by both oxygen-dependent and oxygen-independent enzymes:

- CgoX : An oxygen-dependent this compound oxidase that facilitates the conversion in aerobic conditions.

- CgoN : An oxygen-independent enzyme identified in certain bacteria that catalyzes the same reaction under anaerobic conditions .

2. Implications in Disease

Elevated levels of this compound can indicate metabolic disorders such as congenital erythropoietic porphyria and sideroblastic anemia. These conditions are characterized by impaired heme synthesis, leading to the accumulation of porphyrins and related metabolites in the body .

3. Toxicological Effects

Under specific conditions, this compound can act as a phototoxin, neurotoxin, or metabotoxin. Its phototoxic effects can lead to cellular damage upon exposure to light, while neurotoxic properties may cause damage to nerve tissues . Chronic high levels of this metabolite can result in adverse health effects, highlighting its potential role as a biomarker for liver dysfunction and other metabolic disturbances.

Enzyme Assays

Recent studies have established enzyme assays to investigate the catalytic activity of this compound oxidases:

- Anaerobic Assays : These assays have demonstrated that recombinant purified HemN exhibits this compound oxidase activity under anaerobic conditions, requiring S-adenosyl-l-methionine (SAM) and NAD(P)H for catalysis .

- Kinetic Parameters : For CgoN, kinetic parameters such as (3.95 μmol/L) and (0.63 min) have been reported, indicating its efficiency in converting this compound to coproporphyrin III .

1. Malaria Resistance Mechanisms

Research has shown that mutations in the P. falciparum gene K13 are associated with altered mitochondrial function and energy metabolism, which may affect heme synthesis pathways involving this compound. Studies suggest that these mutations enhance the parasite's survival against artemisinin-based therapies by modifying redox regulation and mitochondrial respiration .

2. Liver Function Assessment

The ratio of different coproporphyrins (I:III) serves as a sensitive index for assessing liver function and detecting intrahepatic cholestasis. Elevated levels of coproporphyrinogens can indicate hepatic dysfunction or disturbances in uroporphyrinogen decarboxylase activity, making it a valuable diagnostic tool .

Research Findings Summary Table

常见问题

Q. What is the role of coproporphyrinogen III oxidase (CPO) in the heme biosynthesis pathway, and how is its activity experimentally measured?

CPO catalyzes the oxidative decarboxylation of this compound to protoporphyrinogen IX, converting two propionate side chains into vinyl groups . Activity assays often employ fluorometric or mass spectrometric methods. For example, a coupled fluorometric assay uses protoporphyrinogen oxidase to convert the product (protoporphyrinogen IX) to protoporphyrin IX, which fluoresces and is quantified . Mass spectrometry (e.g., ESI-MS/MS) tracks substrate conversion by monitoring isotopic shifts or recovery yields .

Q. How is this compound localized within subcellular compartments, and what fractionation techniques validate its mitochondrial association?

CPO is localized in the mitochondrial intermembrane space, loosely bound to the inner membrane. Subcellular fractionation methods include digitonin treatment or hypo-osmotic lysis to isolate mitochondrial subcompartments. Washing the inner-membrane-matrix complex with high ionic strength solutions releases CPO, confirming its localization . Sonication of mitochondria enhances enzyme accessibility, improving activity measurements .

Q. What experimental strategies are used to detect and quantify this compound accumulation in genetic or enzymatic deficiency models?

Accumulation is detected via high-performance liquid chromatography (HPLC) or ultra-HPLC (uHPLC) with optimized solvent systems (e.g., 1M ammonium acetate) to resolve porphyrin isomers . Mass spectrometry further quantifies intermediates by comparing ion peaks (e.g., m/z 655 for coproporphyrin III) and validating oxidation completeness during sample preparation .

Advanced Research Questions

Q. How do structural studies resolve contradictions in the proposed metal dependency of human CPO?

Early studies suggested CPO requires copper, but UV-vis spectroscopy, inductively coupled plasma atomic emission spectroscopy (ICP-AES), and electron paramagnetic resonance (EPR) confirmed human CPO lacks metal centers. Recombinant CPO expressed in E. coli showed no stimulation by iron or copper, refuting metalloprotein claims .

Q. What mechanistic insights does the Radical SAM enzyme structure provide for oxygen-independent CPO (HemN)?

The crystal structure of E. coli HemN reveals a 4Fe-4S cluster and two S-adenosylmethionine (SAM) molecules. The first SAM generates a 5′-deoxyadenosyl radical via electron transfer, initiating propionate decarboxylation. The second SAM likely facilitates sequential decarboxylation of both propionate groups . EPR spectroscopy identified a substrate-derived allylic radical intermediate, confirming radical-mediated catalysis .

Q. How do oxygen-dependent (HemF) and oxygen-independent (HemN) CPO isoforms differ in experimental design for functional studies?

HemF requires molecular oxygen and is studied under aerobic conditions using purified mitochondrial extracts. HemN, active anaerobically, is assayed with cofactors like Mg²⁺, ATP, and NAD(P)+. Genetic complementation in Salmonella typhimurium mutants (e.g., hemF hemN double mutants) under varying oxygen tensions distinguishes isoform contributions .

Q. What challenges arise in resolving substrate-binding modes and protonation states of CPO, and how are they addressed computationally?

Molecular dynamics simulations and mutagenesis target conserved residues (e.g., Tyr in bovine CPO) implicated in substrate binding. Spectroscopic techniques like X-ray crystallography and cryo-EM map active-site geometry, while isotopic labeling (²H/¹⁵N) tracks substrate-enzyme interactions .

Q. How do transcriptional regulators like ResDE and Fnr coordinate CPO expression under anaerobic conditions in Bacillus subtilis?

Anaerobic induction of hemN and hemZ in B. subtilis is mediated by the ResDE-Fnr-YwiD redox cascade. Reporter gene fusions and knockout strains demonstrate fivefold transcriptional upregulation under nitrate respiration, but not fermentation. This links heme biosynthesis to respiratory energy metabolism .

Methodological Considerations

Q. What are the limitations of recombinant CPO expression in E. coli for kinetic studies?

While His-tagged CPO can be purified via nickel-nitrilotriacetic acid (Ni-NTA) resin, E. coli endogenous porphyrinogens may interfere with activity assays. Background subtraction using vector-only controls and fluorometric normalization (e.g., Km = 0.6 μM, kcat = 16 min⁻¹) improve accuracy .

Q. How do isotopic labeling and hyperfine EPR analysis elucidate radical intermediates in CPO catalysis?

Regiospecific deuteration (e.g., β-position hydrogens) or ¹⁵N labeling of this compound generates substrates for EPR. Hyperfine splitting patterns (e.g., g = 2.0029) reveal delocalized substrate radicals, confirming hydrogen abstraction mechanisms .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on CPO’s metal dependency and cofactor requirements?

Early studies using impure enzyme preparations may have misattributed trace metals as essential. Rigorous metal analysis (ICP-AES) of recombinant CPO and activity assays with metal chelators (e.g., EDTA) clarified that human CPO is metal-independent .

Q. Why do some organisms exhibit redundant CPO isoforms (e.g., HemN and HemZ), and how are their roles validated experimentally?

Genetic redundancy in B. subtilis was confirmed via double mutants (hemN hemZ), which retained protoporphyrinogen IX synthesis, implying a third unidentified enzyme. Complementation assays in S. typhimurium and porphyrin accumulation profiles distinguish isoform contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。